2-Amino-2-methylpropan-1-ol hydrobromide
Overview
Description
2-Amino-2-methylpropan-1-ol hydrobromide is an organic compound with the molecular formula C4H12BrNO. It is a derivative of 2-amino-2-methylpropan-1-ol, where the hydrobromide salt form enhances its solubility and stability. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methylpropan-1-ol hydrobromide typically involves the reaction of 2-amino-2-methylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as:
C4H9NO+HBr→C4H12BrNO
Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are reacted to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
Hydrolysis: The intermediate is hydrolyzed to form N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to yield 2-amino-2-methylpropan-1-ol.
Salt Formation: The final step involves reacting 2-amino-2-methylpropan-1-ol with hydrobromic acid to form the hydrobromide salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted amino derivatives.
Scientific Research Applications
2-Amino-2-methylpropan-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug formulations and as an intermediate in pharmaceutical synthesis.
Industry: Utilized as a surfactant, emulsifier, and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-2-methylpropan-1-ol hydrobromide involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: The parent compound without the hydrobromide salt.
2-Amino-2-methyl-1-propanol hydrochloride: Similar to the hydrobromide salt but with hydrochloric acid.
2-Amino-2-methyl-1-propanol sulfate: Another salt form with sulfuric acid.
Uniqueness: 2-Amino-2-methylpropan-1-ol hydrobromide is unique due to its enhanced solubility and stability compared to its parent compound and other salt forms. This makes it particularly useful in applications requiring high solubility and stability under various conditions .
Properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.BrH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCCNFKBRVGSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606773 | |
Record name | 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23551-87-3 | |
Record name | NSC139955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-methyl-1-propanol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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